![molecular formula C19H15N7O3S B3012345 2-(苯并[d]恶唑-2-基硫代)-N-((7-(3-甲基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺 CAS No. 1903603-94-0](/img/structure/B3012345.png)
2-(苯并[d]恶唑-2-基硫代)-N-((7-(3-甲基-1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a benzo[d]oxazole, a triazolo[4,3-a]pyridine, and an oxadiazole. These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Molecular Structure Analysis
The compound’s structure suggests it may have interesting electronic properties due to the presence of several aromatic rings. These rings can participate in pi-pi stacking interactions, which could be important in its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound suggests it might have low solubility in water but high solubility in organic solvents .科学研究应用
合成和杀虫活性
法达等人 (2017) 的研究探索了各种杂环的合成,包括与查询化合物在结构上相似的杂环,并评估了它们对棉铃虫(斜纹夜蛾)的杀虫活性。这项研究强调了此类化合物在开发新型杀虫剂中的潜力,为农业中的害虫管理提供了一种很有前景的方法 (Fadda et al., 2017).
抗菌活性
布朗等人 (1978, 1979) 对 s-三唑并[4,3-a]吡啶及其类似物(包括合成具有与查询化合物相似的结构元素的化合物)的研究表明,它们具有作为博莱霉素对大肠杆菌的放大剂的活性。这些发现表明在提高现有抗生素的有效性或开发新的抗菌策略方面具有潜在应用 (Brown et al., 1978) (Brown et al., 1979).
新型化合物的生物学评估
卡皮纳等人 (2019) 对新型乙酰胺的合成和生物学评估的研究,包括具有 1,2,4-恶二唑环的结构,突出了合成具有潜在生物活性的化合物的工艺进步。这项工作通过为开发新的治疗剂提供基础,为更广泛的药物化学领域做出了贡献 (Karpina et al., 2019).
抗真菌和抗菌特性
潘迪亚等人 (2019) 合成了一系列与查询化合物在结构上相似的化合物,并研究了它们的抗菌特性。他们的研究表明,一些化合物显示出优异的抗真菌和抗菌活性,表明这些化合物在开发新型抗菌剂中具有潜力 (Pandya et al., 2019).
合成和抗菌活性
法希姆和伊斯梅尔 (2019) 对新型磺胺衍生物的合成进行了研究,包括具有与查询化合物相似的硫醚基团的那些,并评估了它们的抗菌活性。这项研究增加了对构效关系和此类化合物在抗菌应用中的潜力的理解 (Fahim & Ismael, 2019).
作用机制
Target of Action
Similar compounds have been studied for theirantitubercular activity . These compounds are believed to interact with the Mycobacterium tuberculosis enoyl reductase enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
It is suggested that the compound’s potency may be due to the presence ofelectron-donating substituents like dimethylamino, hydroxy, and methoxy moieties . These groups might enhance the compound’s interaction with its target, leading to increased antitubercular activity.
Pharmacokinetics
The compound’sdrug-likeness score and molecular properties responsible for a good pharmacokinetic profile were calculated using computational tools . These properties can provide insights into the compound’s potential bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential antitubercular activity, it is likely that the compound leads to theinhibition of Mycobacterium tuberculosis growth .
未来方向
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S/c1-11-21-18(29-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-30-19-22-13-4-2-3-5-14(13)28-19/h2-8H,9-10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYTYLTLBVQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。